
2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide
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Overview
Description
2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide is a synthetic organic compound with the molecular formula C15H24N2O. This compound is known for its unique structural features, which include an amino group, an isopropyl group, and a phenyl-propyl group attached to an acetamide backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminoacetamide, isopropylamine, and 1-phenyl-1-propanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like ethanol or methanol. The reaction mixture is heated to a specific temperature, usually around 60-80°C, to facilitate the formation of the desired product.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or other suitable catalysts may be used to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Reactors: Depending on the scale of production, batch or continuous reactors are used to carry out the synthesis.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the final compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
Chemistry
The compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structural features allow for the development of various derivatives, which can be utilized in different chemical reactions and pathways.
Biology
Research indicates that 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide may influence cellular processes and enzyme interactions. Studies are ongoing to evaluate its biological activities, particularly its potential effects on metabolic pathways and cellular signaling.
Medicine
The compound is under investigation for therapeutic applications, including its role in drug development targeting various diseases. Its potential to modulate biological systems makes it a candidate for further exploration in pharmacology.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and as an intermediate in synthesizing other compounds, making it valuable for commercial chemical processes.
Recent studies have highlighted the biological activity of this compound, particularly its antimicrobial properties. For example:
Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Pseudomonas aeruginosa | 32 µg/mL |
This compound | Bacillus sp. | 16 µg/mL |
These findings indicate that modifications to the amine group can enhance antimicrobial efficacy against specific bacterial strains.
Antimicrobial Efficacy
A study assessed the antimicrobial activity of this compound against various bacterial strains. The results demonstrated a dose-dependent response, with notable effectiveness against gram-negative bacteria such as Pseudomonas aeruginosa. The presence of the isopropyl group was found to be critical for enhancing this activity.
In Vivo Studies
In animal models, the compound showed a significant reduction in bacterial load in infected tissues when administered at therapeutic doses. These results support its potential as an effective antimicrobial agent and highlight its relevance in clinical settings.
Applications in Medicine
Beyond its antimicrobial properties, ongoing research is exploring additional therapeutic effects of this compound. Its ability to modulate various biological pathways positions it as a promising candidate for drug development aimed at treating multiple diseases. Further studies are needed to elucidate its full therapeutic potential and mechanisms of action in clinical applications.
Mechanism of Action
The mechanism of action of 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to changes in metabolic pathways.
Gene Expression: It may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide can be compared with other similar compounds, such as:
2-Amino-N-isopropyl-N-(1-phenyl-ethyl)-acetamide: This compound has a similar structure but with an ethyl group instead of a propyl group.
2-Amino-N-isopropyl-N-(1-phenyl-methyl)-acetamide: This compound has a methyl group instead of a propyl group.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of an amino group, isopropyl group, and phenyl-propyl group makes it a valuable compound for various research applications.
Biological Activity
2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Overview of Biological Activity
The compound has been studied for various biological activities, particularly its interactions with cellular processes and enzymes. Its potential therapeutic applications are being explored in the context of drug development for multiple diseases.
Mechanisms of Action:
- Receptor Binding: The compound may bind to specific receptors on cell surfaces, initiating intracellular signaling cascades.
- Enzyme Inhibition: It may inhibit certain enzymes, altering metabolic pathways.
- Gene Expression Modulation: The compound could influence gene expression by interacting with transcription factors or regulatory proteins.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, a study evaluating various derivatives showed significant antibacterial activity against strains such as Pseudomonas aeruginosa and Bacillus sp. The structure-activity relationship indicated that modifications to the amine group enhanced antimicrobial efficacy .
Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Pseudomonas aeruginosa | 32 µg/mL |
This compound | Bacillus sp. | 16 µg/mL |
Case Studies
-
Case Study on Antimicrobial Efficacy:
A study tested the compound against a panel of bacterial strains and found that it exhibited a dose-dependent response. The presence of the isopropyl group was crucial for enhancing its activity against gram-negative bacteria . -
In Vivo Studies:
In animal models, the compound demonstrated significant reduction in bacterial load in infected tissues when administered at therapeutic doses, further supporting its potential as an antimicrobial agent .
Applications in Medicine
The compound is under investigation for its potential therapeutic effects beyond antimicrobial activity:
Properties
IUPAC Name |
2-amino-N-(1-phenylpropyl)-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-4-13(12-8-6-5-7-9-12)16(11(2)3)14(17)10-15/h5-9,11,13H,4,10,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGVNVWOAJDIMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)N(C(C)C)C(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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